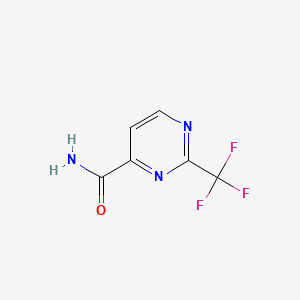

2-(Trifluoromethyl)pyrimidine-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-2-1-3(12-5)4(10)13/h1-2H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNILUATVOCQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590277 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-10-0 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)pyrimidine-4-carboxamide chemical properties

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the pyrimidine scaffold imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions. This document details the compound's physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines expected analytical characterization, discusses its applications in drug discovery, and summarizes essential safety and handling procedures.

Introduction: The Significance of Fluorinated Pyrimidines

The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone strategy in modern drug discovery. The CF₃ group is a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.

Pyrimidine derivatives are themselves a critical class of N-heterocycles, forming the core structure of nucleobases and a wide array of pharmaceuticals.[1] The combination of a pyrimidine ring with a trifluoromethyl substituent, as seen in this compound, creates a versatile building block for developing novel therapeutic agents.[2] Derivatives of this scaffold have been explored for their potential antifungal, insecticidal, and anticancer activities.[2] This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.

Physicochemical and Structural Properties

This compound is a solid at ambient temperature. Its core structure consists of a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxamide group.

| Property | Value | Source(s) |

| CAS Number | 914348-10-0 | [3][4] |

| Molecular Formula | C₆H₄F₃N₃O | [3][4] |

| Molecular Weight | 191.11 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Trifluoromethyl-4-pyrimidinecarboxamide, 4-Carbamoyl-2-(trifluoromethyl)pyrimidine | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | LBNILUATVOCQRF-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The most direct and commonly cited synthesis for this compound involves the amidation of its corresponding methyl ester precursor.[3] This reaction is efficient and proceeds with high yield.

Synthetic Scheme

The overall transformation is the conversion of an ester to a primary amide via reaction with ammonia.

Caption: Synthetic route to this compound.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia (NH₃), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide (⁻OCH₃) leaving group to yield the stable primary amide product. The use of a sealed pressure tube and elevated temperature is crucial to ensure the reaction goes to completion, especially given the gaseous nature of ammonia at ambient pressure.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis.[3]

Materials:

-

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g)

-

7M solution of ammonia in methanol (MeOH)

-

Sealed pressure tube

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) in a 7M solution of ammonia in methanol within a sealable pressure tube.

-

Heating: Securely seal the pressure tube and heat the reaction mixture to 50°C for 16 hours with stirring. The sealed vessel maintains the concentration of ammonia in the solution.

-

Cool-down: After 16 hours, remove the pressure tube from the heat source and allow it to cool to room temperature.

-

Work-up and Isolation: Once cooled, carefully unseal the tube in a well-ventilated fume hood. Concentrate the reaction mixture in vacuo using a rotary evaporator. This will remove the methanol and any excess ammonia.

-

Product Recovery: The resulting solid is the desired product, this compound. The reported yield for this procedure is typically very high (>99%).[3] The product can be used as-is or further purified by recrystallization if necessary.

Analytical and Spectral Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data

While specific spectra for this exact compound are not publicly available, its characteristic features can be predicted based on its structure and data from analogous compounds.[6][7]

| Technique | Expected Features |

| ¹H NMR | Two distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring. A broad singlet corresponding to the -NH₂ protons of the carboxamide group. |

| ¹³C NMR | Signals for the pyrimidine ring carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. A signal for the carbonyl carbon of the amide. |

| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety.[7] |

| FT-IR (cm⁻¹) | N-H stretching bands (approx. 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (approx. 1650-1680 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).[8] |

| Mass Spec. | Expected [M+H]⁺ = 192.11.[3] |

Quality Control Workflow

The following workflow ensures the identity, purity, and integrity of a synthesized batch of this compound.

Caption: Analytical workflow for quality control assessment.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is governed by its functional groups. The pyrimidine ring can undergo nucleophilic aromatic substitution, although the strong electron-withdrawing effect of the CF₃ group deactivates the ring towards electrophilic attack. The carboxamide group offers a handle for further chemical modification.

As a building block, this compound is valuable for several reasons:

-

Metabolic Blocker: The CF₃ group can block metabolic oxidation at the 2-position of the pyrimidine ring, potentially increasing the half-life of a drug candidate.

-

Lipophilicity and Binding: The CF₃ group increases lipophilicity, which can aid in cell membrane penetration. It can also participate in favorable non-covalent interactions with protein targets.

-

Scaffold for Library Synthesis: The carboxamide nitrogen can be alkylated or used in coupling reactions, while the pyrimidine ring nitrogens can serve as hydrogen bond acceptors, making the molecule an excellent scaffold for generating libraries of potential drug candidates.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical substance.

-

Hazard Identification: this compound is classified with GHS07 (Exclamation mark) pictogram. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value chemical intermediate with compelling properties for research and development, particularly in the pharmaceutical sector. Its straightforward, high-yield synthesis makes it an accessible building block. The combination of the biologically relevant pyrimidine core with the property-modulating trifluoromethyl group provides a powerful platform for the design of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling.

References

- This compound synthesis - ChemicalBook. URL: https://www.chemicalbook.com/productmethods/detail/914348-10-0.html

- This compound | 914348-10-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h99df0bb0

- This compound, 97%, Thermo Scientific Chemicals. URL: https://www.fishersci.com/shop/products/2-trifluoromethyl-pyrimidine-4-carboxamide-97/AC466330010

- This compound | 914348-10-0 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52236875_EN.htm

- This compound (Cas 914348-10-0) - Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/2-Trifluoromethyl-pyrimidine-4-carBoxamide-084771.aspx

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/709131

- 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/68423044

- SAFETY DATA SHEET - Thermo Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC434910050&productDescription=2-AMINO-4-HYDROXY-6-TRIFLUOROMETHYLPYRIMIDINE&vendorId=VN00032119&countryCode=US&language=en

- Chemical Safety Data Sheet MSDS / SDS - 2-Trifluoromethylpyrimidine - ChemicalBook. URL: https://www.chemicalbook.com/MSDS/116470-67-8_US_EN.htm

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents. URL: https://patents.google.

- bis(trifluoromethyl)phenyl)- carboxamide: A Potent Inhibitor of NF-κB - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm010266y

- Safety Data Sheet - Aaronchem. URL: https://www.aaronchem.com/msds/A716518_1260676-79-6.pdf

- 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10549239

- 2-TRIFLUOROMETHYL-4-PYRIMIDINE CARBOXAMIDE - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52236875.htm

- Pyrimidine-2-carboxamide | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/pyrimidine-2-carboxamide?focus=products&page=1&perpage=30&sort=relevance&term=pyrimidine-2-carboxamide&type=product_name

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948911/

- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. URL: https://jocpr.com/vol7-iss2-2015/JOCPR-2015-7-2-536-550.pdf

- 2-Hydroxy-4-(trifluoromethyl)pyrimidine, 99% | 104048-92-2 - J&K Scientific. URL: https://www.jk-scientific.com/en/product-148473.html

- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. URL: https://pubmed.ncbi.nlm.nih.gov/36762589/

- FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide: - ResearchGate. URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-N-4-trifluoromethyl-phenyl-pyrazine-2-carboxamide-a-experimental_fig2_282377033

- N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. URL: https://spectrabase.com/spectrum/8dwBLlzP3Ab

Sources

- 1. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. parchem.com [parchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aaronchem.com [aaronchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide

Introduction

2-(Trifluoromethyl)pyrimidine-4-carboxamide is a key building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by the trifluoromethyl group. The introduction of a -CF3 moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, designed for researchers and professionals in organic synthesis and drug development. We will explore two core strategies: the functionalization of a pre-formed pyrimidine ring and the construction of the heterocyclic core via cyclocondensation.

Pathway A: Synthesis via Amidation of a Pre-formed 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivative

This pathway is a robust and frequently utilized approach, relying on the synthesis of a key intermediate, 2-(trifluoromethyl)pyrimidine-4-carboxylic acid or its corresponding ester, followed by amidation. The commercial availability of the carboxylic acid intermediate makes this an attractive route for many research applications.

Mechanism and Rationale

The logic of this pathway is to first establish the stable, trifluoromethylated pyrimidine core and then perform the relatively straightforward conversion of a carboxylic acid derivative at the 4-position to the primary amide. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the C4-position, making the choice of amidation method crucial for achieving high yields.

Diagram of Pathway A

Caption: Synthesis of the target compound via a pre-formed carboxylic acid intermediate.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

While this intermediate is commercially available[1], a plausible synthesis can be achieved through the cyclocondensation of trifluoroacetamidine with a suitable three-carbon electrophile, followed by functional group manipulation. A general Pinner synthesis approach is often employed for pyrimidine ring formation[2].

Step 2 (Option 1): Amidation of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

This is a highly efficient and direct method.

-

Protocol:

-

Commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) is dissolved in a 7M solution of ammonia in methanol.[1]

-

The solution is heated in a sealed pressure tube to 50°C for 16 hours.[1]

-

After cooling to room temperature, the solvent is removed under reduced pressure to afford the title compound.

-

-

Discussion: The use of a sealed pressure tube is necessary to maintain a sufficient concentration of ammonia at the elevated temperature required for the reaction. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the amide.

Step 2 (Option 2): Amidation via the Acyl Chloride

This method involves activating the carboxylic acid by converting it to the more reactive acyl chloride.

-

Protocol:

-

To a solution of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the evolution of gas ceases.

-

The solvent and excess reagent are removed under vacuum to yield the crude 2-(trifluoromethyl)pyrimidine-4-carbonyl chloride.

-

The crude acyl chloride is then dissolved in a suitable solvent (e.g., THF) and added to a cooled, concentrated solution of ammonium hydroxide.

-

The resulting mixture is stirred, and the product is isolated by extraction and purification.

-

-

Discussion: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for a rapid and often high-yielding reaction with ammonia, which acts as the nucleophile.[3] This method avoids the need for high pressure and temperature but involves handling corrosive reagents.

Quantitative Data Summary for Pathway A

| Step | Starting Material | Product | Reagents | Yield | Reference |

| Amidation | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | This compound | 7M NH3 in MeOH | >99% | [1] |

Pathway B: Synthesis via Pyrimidine Ring Construction (Cyclocondensation)

This pathway builds the core heterocyclic structure from acyclic precursors, a strategy often favored for large-scale industrial synthesis due to potentially lower starting material costs. This approach is exemplified in patent literature, highlighting its industrial relevance.[4]

Mechanism and Rationale

The fundamental principle of this pathway is the condensation of a molecule containing a C-N-C fragment (an amidine) with a molecule providing a C-C-C fragment (typically a 1,3-dicarbonyl compound or its synthetic equivalent).[2] In this specific case, trifluoroacetamidine provides the N-C(CF3)-N segment, which reacts with a three-carbon electrophile that already contains the precursor to the 4-carboxamide group.

Diagram of Pathway B

Caption: Synthesis of the target compound via cyclocondensation of acyclic precursors.

Experimental Protocols

This pathway is based on the general strategy outlined in patent CN106187911A.[4]

-

Step 1: Preparation of Trifluoroacetamidine (Compound III)

-

Trifluoroacetonitrile gas is generated in situ (e.g., by dehydration of trifluoroacetamide) and bubbled through a solution of liquefied ammonia.[4]

-

This reaction forms trifluoroacetamidine, which is used in the subsequent step.

-

-

Step 2: Preparation of the 1,3-Dicarbonyl Equivalent (Compound II)

-

A plausible precursor, based on the patent's general description, can be derived from diethyl malonate. The specific structure of "Compound II" is likely a reactive enol ether or enamine derivative suitable for cyclization.

-

-

Step 3: Cyclocondensation and Formation of the Pyrimidine Ring

-

Trifluoroacetamidine (Compound III) is reacted with the 1,3-dicarbonyl equivalent (Compound II) in a suitable solvent (e.g., ethanol) under reflux.[4]

-

This reaction proceeds via a nucleophilic attack from the amidine onto the electrophilic carbons of the three-carbon component, followed by cyclization and dehydration to form the aromatic pyrimidine ring, yielding an ester of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

-

-

Step 4: Amidation

-

The resulting ester is then converted to the final product, this compound, using the amidation procedure described in Pathway A.

-

Discussion of Causality

The choice of a cyclocondensation route is driven by atom economy and the potential for large-scale production from basic starting materials. The Pinner synthesis and its variations are well-established methods for constructing pyrimidine rings. The reaction is driven by the formation of the stable aromatic pyrimidine core. The conditions, such as refluxing in ethanol, provide the necessary thermal energy to overcome the activation barriers for the condensation and dehydration steps.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic pathways. Pathway A, which involves the late-stage amidation of a pre-formed pyrimidine ring, offers reliability and is well-suited for laboratory-scale synthesis, especially given the commercial availability of the key carboxylic acid intermediate. Pathway B, which constructs the pyrimidine ring via cyclocondensation, is a more convergent approach that is often favored in industrial settings for its potential cost-effectiveness and scalability. The choice between these pathways will ultimately depend on the specific requirements of the research or production campaign, including scale, cost, and available starting materials.

References

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and prepar

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

- Amide formation from carboxylic acid deriv

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS Number: 914348-10-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the known and predicted physicochemical properties of 2-(trifluoromethyl)pyrimidine-4-carboxamide, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its physicochemical profile essential for rational drug design and development.

While experimental data for certain properties of this specific compound are not extensively available in the public domain, this guide synthesizes existing information and provides established, field-proven methodologies for their determination. This approach is designed to empower researchers to fully characterize this and similar molecules.

Chemical Identity and Core Properties

The compound with CAS number 914348-10-0 is identified as this compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 914348-10-0 | N/A |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₄F₃N₃O | [2][3] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Physical Form | Solid (at room temperature) | [3] |

Lipophilicity: A Predictor of Biological Behavior

Lipophilicity, a critical parameter in drug discovery, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a compound between an organic and an aqueous phase.

A predicted octanol-water partition coefficient (XlogP) for this compound is available:

| Parameter | Predicted Value | Source |

| XlogP | 0.3 | N/A |

This moderately low positive value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, indicating it may possess reasonable aqueous solubility and the potential for membrane permeability.

Experimental Determination of logP

For a precise understanding of the compound's lipophilicity, experimental determination is paramount. The Shake-Flask method is the traditional and most widely accepted technique.

Workflow for Shake-Flask logP Determination

Caption: Workflow for the Shake-Flask method of logP determination.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.

-

Standard Solution: Prepare a stock solution of this compound of known concentration in the chosen initial solvent (typically the one in which it is more soluble).

-

Partitioning: In a separatory funnel, combine a precise volume of the stock solution with a precise volume of the second solvent.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and octanol layers.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Ionization Constant (pKa): Unveiling pH-Dependent Behavior

The pKa value(s) of a molecule are crucial for predicting its behavior in different pH environments, such as those found in the gastrointestinal tract and various cellular compartments. The pyrimidine ring and the carboxamide group in this compound can exhibit acidic and/or basic properties.

Experimental Determination of pKa

Potentiometric titration is a robust and widely used method for determining the pKa of a compound.

Conceptual Workflow for pKa Determination via Potentiometric Titration

Sources

An In-Depth Technical Guide on the Biological Activity of 2-(Trifluoromethyl)pyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the potential biological activities of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a molecule that combines these key features. Due to the limited direct biological data on this specific compound, this document synthesizes information from structurally related pyrimidine carboxamides to propose potential therapeutic targets and provides a roadmap for its experimental evaluation. We will delve into its synthesis, explore potential mechanisms of action based on analogous compounds, and present detailed experimental workflows for target identification and validation.

Introduction: The Promise of a Privileged Scaffold

Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3][4]

The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry. The CF3 group can dramatically alter a molecule's properties by:

-

Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[5]

-

Modulating Lipophilicity: The CF3 group is highly lipophilic, which can enhance membrane permeability and cellular uptake.[5]

-

Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF3 group can influence the electronics of the entire molecule, potentially leading to stronger interactions with biological targets.

The carboxamide moiety is another critical functional group in drug design, known for its ability to form hydrogen bonds and its presence in numerous approved drugs.[6]

The convergence of these three structural features—the pyrimidine core, the trifluoromethyl group, and the carboxamide linker—in this compound suggests a high potential for significant biological activity. While this specific molecule is not yet extensively characterized in the literature, its structural alerts point towards several promising therapeutic avenues.

Synthetic Pathways

The accessibility of a compound is a prerequisite for its biological evaluation. This compound can be synthesized through straightforward and scalable methods.

Protocol 1: Ammonolysis of a Methyl Ester Intermediate

A common and efficient method involves the ammonolysis of a corresponding methyl ester.[7]

Step-by-Step Methodology:

-

Starting Material: Commercially available 2-(trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester.

-

Reaction: Dissolve the methyl ester (1.0 g) in a 7M solution of ammonia in methanol.

-

Incubation: Heat the solution in a sealed pressure tube to 50°C for 16 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: Concentrate the solution under reduced pressure to afford the solid this compound.

Diagram of Synthetic Workflow

Caption: Synthesis via Ammonolysis.

A patent also describes the synthesis of 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives, highlighting the industrial applicability of these synthetic routes.[8]

Predicted Biological Activities and Potential Therapeutic Targets

Based on the biological activities of structurally analogous compounds, we can hypothesize several potential targets and therapeutic applications for this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Potential for Autoimmune and Oncologic Indications

Mechanism of Action: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[9][11][12] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and suppression of proliferation.[9][10] Several approved drugs, such as leflunomide and teriflunomide, are DHODH inhibitors with a pyrimidine core.[9][13]

Supporting Evidence from Analogous Compounds: The pyrimidine scaffold is a known pharmacophore for DHODH inhibitors.[13] Given that this compound shares this core structure, it is a prime candidate for investigation as a DHODH inhibitor.

Proposed Signaling Pathway

Caption: DHODH Inhibition Pathway.

Inhibition of Pro-inflammatory Transcription Factors: NF-κB and AP-1

Mechanism of Action: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that play a central role in the inflammatory response.[14] They regulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of NF-κB and AP-1 signaling is implicated in numerous inflammatory diseases.

Supporting Evidence from Analogous Compounds: A closely related compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, has been identified as a potent inhibitor of both NF-κB and AP-1 mediated gene expression.[14] Although the carboxamide is at the 5-position, the shared trifluoromethylpyrimidine core suggests that this compound may possess similar anti-inflammatory properties.

Werner Syndrome Helicase (WRN) Inhibition: A Novel Approach in Oncology

Mechanism of Action: WRN helicase is a DNA repair enzyme that is essential for the survival of cancer cells with microsatellite instability (MSI).[12] MSI is a form of genomic instability that is common in certain types of cancer. Inhibition of WRN in MSI-high cancer cells leads to synthetic lethality, making it an attractive target for cancer therapy.

Supporting Evidence from Analogous Compounds: Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives and 2-sulfonyl/sulfonamide pyrimidines as inhibitors of WRN helicase.[12][15] This highlights the potential of the trifluoromethylpyrimidine scaffold to target this key DNA repair enzyme.

Proposed Experimental Workflows for Target Identification and Validation

To elucidate the biological activity of this compound, a systematic screening and validation process is required.

Protocol 2: Broad-Spectrum Phenotypic and Target-Based Screening

This initial phase aims to identify the general biological activity of the compound.

Step-by-Step Methodology:

-

Phenotypic Screening:

-

Antiproliferative Assay: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer activity.[7][12]

-

Anti-inflammatory Assay: Use lipopolysaccharide (LPS)-stimulated macrophages and measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

-

Antimicrobial/Antifungal Assays: Test the compound against a panel of pathogenic bacteria and fungi.[3][7]

-

-

Target-Based Screening:

-

Kinase Panel Screening: Screen against a broad panel of human kinases to identify potential kinase inhibitors.

-

GPCR Panel Screening: Evaluate activity against a panel of G-protein coupled receptors.

-

Specific Enzyme Assays: Based on the predicted targets, perform dedicated enzymatic assays for DHODH and WRN helicase.

-

Diagram of Initial Screening Workflow

Caption: Initial Screening Cascade.

Protocol 3: DHODH Inhibition Validation

If the initial screening suggests antiproliferative activity, particularly against hematopoietic cell lines, the following workflow can validate DHODH as the target.

Step-by-Step Methodology:

-

Enzymatic Assay: Determine the IC50 value of the compound against purified human DHODH enzyme.

-

Cell-Based Proliferation Assay: Measure the GI50 (concentration for 50% growth inhibition) in a sensitive cell line (e.g., K562 leukemia cells).

-

Uridine Rescue Experiment: A key validation step. The antiproliferative effects of a DHODH inhibitor can be reversed by supplementing the cell culture medium with uridine, which bypasses the need for de novo pyrimidine synthesis.

-

Treat cells with the compound at its GI50 concentration in the presence and absence of exogenous uridine.

-

A reversal of the growth inhibition in the presence of uridine is strong evidence for DHODH being the target.[12]

-

-

Orotate and Dihydroorotate Level Measurement: Use mass spectrometry to measure the intracellular levels of the DHODH substrate (dihydroorotate) and product (orotate). DHODH inhibition should lead to an accumulation of dihydroorotate and a depletion of orotate.

Diagram of DHODH Validation Workflow

Caption: DHODH Target Validation.

Data Summary of Related Compounds

To provide context for the potential potency of this compound, the following table summarizes the activities of some related pyrimidine derivatives.

| Compound Class | Target | Key Compound Example | Reported Activity (IC50/GI50) | Reference |

| Pyrimidine-5-carboxamide | NF-κB / AP-1 | 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide | Potent inhibition of IL-2 and IL-8 | [14] |

| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | Compound 11g | 1.52 µM (HCT116 cells) | [12] |

| 2-Sulfonylpyrimidine | WRN Helicase | H3B-968 | ~10 nM | [15] |

| Pyrimidine-5-carboxamide | BCR-ABL Kinase | CHMFL-ABL-053 | 14 nM (K562 cells) | |

| 4-(2-Pyrimidinylamino)benzamide | Hedgehog Signaling | Compound 13d | 1.44 nM |

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its structure, combining a privileged pyrimidine core with a trifluoromethyl group and a carboxamide linker, suggests a high probability of potent biological activity. Based on extensive analysis of structurally related compounds, we have identified DHODH, pro-inflammatory transcription factors, and WRN helicase as high-priority potential targets.

This guide provides a clear and actionable framework for the scientific community to systematically investigate the pharmacology of this compound. The proposed experimental workflows, from broad-based screening to specific target validation, offer a logical path to uncover its mechanism of action. The elucidation of its biological activity could pave the way for the development of a novel therapeutic agent in oncology, autoimmune diseases, or inflammatory disorders. Further structure-activity relationship (SAR) studies, initiated from this core scaffold, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.

References

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.

- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)

- What are DHODH inhibitors and how do they work?

- DHODH Inhibitors | SCBT - Santa Cruz Biotechnology.

- Dihydroorotate Dehydrogenase | Inhibitors | MedChemExpress.

- Researchers Investigate DHODH Inhibitors to Disrupt Pyrimidine Biosynthesis in Cancer Cells - GeneOnline News.

- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.

- Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed.

- This compound synthesis - ChemicalBook.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv

- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)

- FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. PubMed.

- In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Biological Activity of Pyrimidine Deriv

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. PMC - NIH.

- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu

Sources

- 1. FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanism of Action of Trifluoromethylpyrimidine Compounds

Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyrimidine ring stands as a cornerstone heterocyclic structure. Its prevalence in the architecture of DNA and RNA has made it a prime scaffold for designing molecules that can interact with fundamental biological processes.[1] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[2][3]

A key strategy in medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of fluorine-containing functional groups. The trifluoromethyl (-CF3) group, in particular, is a powerful addition. Its strong electron-withdrawing nature, coupled with increased lipophilicity and metabolic stability, can significantly improve a molecule's pharmacokinetic profile and target binding affinity.[4] The incorporation of a -CF3 group into the pyrimidine scaffold often leads to compounds with enhanced biological activity, better metabolic stability, and increased bioavailability.[5]

This technical guide offers an in-depth exploration of the mechanisms of action for trifluoromethylpyrimidine compounds. Moving beyond a simple catalog of activities, we will dissect the molecular interactions and cellular consequences of these compounds, grounded in authoritative research. We will examine the causality behind the experimental choices used to elucidate these mechanisms and provide detailed protocols for key assays, offering a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: The Predominant Mechanism: Targeted Protein Kinase Inhibition in Oncology

While trifluoromethylpyrimidine derivatives are biologically versatile, their most profound and well-documented impact lies in the field of oncology, primarily through the inhibition of protein kinases.[6] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that acts as a molecular "on/off" switch for countless cellular signaling pathways.[7] In many cancers, kinases become constitutively active due to mutations, leading to uncontrolled cell growth, proliferation, and survival.[7][8] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[9]

Trifluoromethylpyrimidine compounds serve as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the aberrant signaling cascade.[6][8]

Case Study 1: Dual Inhibition of FLT3 and CHK1 in Acute Myeloid Leukemia (AML)

A significant breakthrough has been the development of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two critical targets in AML.[10]

-

Rationale: FLT3 mutations lead to constitutive activation and are a major driver of AML proliferation. CHK1 is a key regulator of the DNA damage response, and its inhibition can induce synthetic lethality in cancer cells with high oncogenic stress. A dual inhibitor offers a multi-pronged attack, targeting both proliferation and cell cycle control.

-

Mechanism of Action: A leading compound, referred to as compound 30 , was shown to potently inhibit the phosphorylation of FLT3 and its primary downstream signaling proteins, including STAT5, AKT, and ERK.[10] Simultaneously, it inhibits the ATR-CHK1 pathway, evidenced by a decrease in phosphorylated CHK1. This dual action effectively shuts down major survival and proliferation signals. Furthermore, analysis of downstream markers revealed that compound 30 downregulates the expression of the c-Myc oncogene and restores the tumor-suppressive functions of p53 and its downstream target, p21.[10]

Signaling Pathway: Dual FLT3/CHK1 Inhibition by Compound 30

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by a trifluoromethylpyrimidine derivative.

Table 1: Kinase Inhibitory Activity of Compound 30 [5][10]

| Kinase | IC₅₀ (nM) | Selectivity vs. c-Kit |

|---|---|---|

| FLT3-D835Y | 1.5 | 460-fold |

| CHK1 | 3.2 | - |

| c-Kit | >1000 | - |

Case Study 2: EGFR Inhibition in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is frequently mutated and overexpressed in various solid tumors, making it a validated therapeutic target.[11] A novel series of 5-trifluoromethylpyrimidine derivatives were specifically designed and synthesized as EGFR inhibitors.[11][12]

-

Rationale: Standard-of-care EGFR inhibitors are susceptible to acquired resistance mutations. Therefore, discovering novel chemical scaffolds that effectively inhibit EGFR is of great clinical significance.

-

Mechanism of Action: The lead compound, 9u , demonstrated potent, direct inhibitory activity against EGFR kinase.[11] In cellular assays using the A549 lung cancer cell line, treatment with 9u led to significant downstream consequences. The compound was found to induce early-stage apoptosis and cause the cells to arrest in the G2/M phase of the cell cycle, ultimately preventing cell division and leading to cell death.[11]

Table 2: In Vitro Activity of EGFR Inhibitor 9u [11][12]

| Target | Cell Line | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.35 |

| MCF-7 | Breast Cancer | 3.24 |

| PC-3 | Prostate Cancer | 5.12 |

| EGFR Kinase | (Biochemical Assay) | 0.091 |

Part 2: Mechanisms in Antimicrobial and Antiviral Applications

The mechanistic versatility of trifluoromethylpyrimidine compounds extends beyond kinase inhibition into the realm of infectious diseases. Here, the targets are often unique microbial or viral proteins, or even cellular structures.

Antiviral Mechanism: Direct Binding to Tobacco Mosaic Virus Coat Protein (TMV-CP)

In the context of plant pathology, certain trifluoromethylpyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV).[13]

-

Rationale: The TMV coat protein (TMV-CP) is essential for viral assembly, stability, and replication. Targeting this protein can disrupt the viral life cycle.

-

Mechanism of Action: Unlike the kinase inhibitors, the antiviral mechanism is one of direct protein binding. Using Microscale Thermophoresis (MST), researchers demonstrated a direct and specific interaction between an active trifluoromethylpyrimidine compound (5m ) and TMV-CP.[1][13] This binding event is hypothesized to interfere with the protein's function, thereby inhibiting viral replication. Molecular docking experiments further supported this by predicting a favorable binding mode within the TMV-CP structure.[13]

Experimental Workflow: Antiviral Target Identification

Caption: Workflow for identifying the direct binding target of an antiviral trifluoromethylpyrimidine.

Antifungal Mechanism: Disruption of Fungal Cell Morphology

In agricultural science, trifluoromethylpyrimidines have been developed as potent antifungal agents.

-

Rationale: The fungal cell wall and membrane are critical for survival, making them excellent targets for fungicides. Disrupting these structures leads to cell death.

-

Mechanism of Action: Studies on the fungus Rhizoctonia solani showed that treatment with an active compound (5u ) caused significant morphological changes to the fungal mycelia.[1][13] Scanning electron microscopy revealed that the mycelial surface became shrunken and deformed, indicating a disruption of the cell membrane or wall integrity. While the precise molecular target is still under investigation, molecular docking simulations have suggested a potential interaction with succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain.[1] Inhibition of SDH would disrupt cellular energy production, contributing to the observed morphological damage and fungal death.

Part 3: Experimental Protocols for Mechanistic Elucidation

The claims made in this guide are substantiated by rigorous experimental data. Below are step-by-step methodologies for key assays used to determine the mechanisms of action described.

Protocol 1: Kinase Inhibition Assay (HTRF® KinEASE™)

This protocol is based on the methodology used to evaluate FLT3/CHK1 inhibitors.[10]

-

Preparation: Prepare a reaction buffer containing the specific kinase (e.g., FLT3-D835Y, CHK1), its corresponding biotinylated peptide substrate, and ATP.

-

Compound Addition: Serially dilute the test trifluoromethylpyrimidine compound in DMSO and add it to the wells of a 96-well plate.

-

Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent mixture, which contains streptavidin-XL665 (binds to the biotinylated peptide) and an anti-phospho-serine/threonine antibody labeled with Europium cryptate.

-

Signal Reading: Incubate to allow for binding. Read the plate on a time-resolved fluorescence reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Causality Check: This assay directly measures the compound's ability to prevent the kinase from performing its enzymatic function (phosphorylation). A low IC₅₀ value provides direct evidence of potent enzyme inhibition.

-

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to confirm the inhibition of downstream signaling from a target kinase, such as FLT3.[10]

-

Cell Treatment: Seed cancer cells (e.g., MV4-11 for FLT3) in 6-well plates. Once attached, treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target and its downstream effectors (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-ERK). Also, probe for the total protein levels (e.g., anti-FLT3, anti-STAT5) and a loading control (e.g., anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Causality Check: A dose-dependent decrease in the signal for phosphorylated proteins, without a change in total protein levels, confirms that the compound is inhibiting the kinase's activity within the cell, validating the biochemical assay results in a biological context.

-

Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity

This protocol is used to quantify the direct binding between a compound and its target protein, such as TMV-CP.[13]

-

Protein Labeling: Label the target protein (e.g., TMV-CP) with a fluorescent dye (e.g., NHS-red fluorescent dye) according to the manufacturer's protocol. Remove any unbound dye.

-

Sample Preparation: Prepare a series of 16 serial dilutions of the non-fluorescent test compound.

-

Binding Reaction: Mix each compound dilution with a constant concentration of the fluorescently labeled target protein. Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in an MST instrument. The instrument applies a precise infrared laser to create a microscopic temperature gradient in the sample. It measures the change in fluorescence as the molecules move along this gradient.

-

Data Analysis: The movement (thermophoresis) of the labeled protein changes upon binding to the ligand (the test compound). Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the resulting binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity.

-

Causality Check: This experiment provides a direct, quantitative measure of the physical interaction between the compound and its purified target protein. A low Kd value is strong evidence of a direct mechanism of action.

-

Conclusion and Future Perspectives

The trifluoromethylpyrimidine scaffold represents a versatile and highly effective platform in the development of targeted therapeutic and agricultural agents. The mechanisms of action are diverse, ranging from the potent, ATP-competitive inhibition of critical oncogenic kinases like FLT3, CHK1, and EGFR, to the direct binding and disruption of viral structural proteins, and the impairment of fungal cell integrity.[5][10][11] The success of these compounds is intrinsically linked to the strategic inclusion of the trifluoromethyl group, which enhances the molecular properties necessary for potent and specific biological activity.[4]

Future research will undoubtedly focus on expanding the range of molecular targets for this privileged scaffold. Key challenges will involve designing next-generation compounds that can overcome acquired drug resistance, exhibit enhanced selectivity to minimize off-target effects, and possess optimized pharmacokinetic and safety profiles. The foundational understanding of their mechanisms of action, elucidated through the rigorous experimental approaches detailed in this guide, will be paramount to realizing the full potential of trifluoromethylpyrimidine derivatives in medicine and beyond.

References

- Wu, Z., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(9), 104065. [Link]

- Wu, Z., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF.

- Deng, M., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(7), 881-893. [Link]

- Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(9), 2056. [Link]

- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2409. [Link]

- Johnson, T., et al. (2012). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- Wu, Z., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 955393. [Link]

- Wu, Z., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]

- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

- Wikipedia (2023). Tyrosine kinase inhibitor. Wikipedia. [Link]

- Rivera-Chávez, G. & Sharman, T. (2023). Tyrosine Kinase Inhibitors.

- Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478, 2379–2393. [Link]

- HMP Education (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Introduction: The Pyrimidine-4-Carboxamide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-4-Carboxamide Derivatives

The pyrimidine core is a cornerstone of medicinal chemistry. As an essential building block of nucleic acids—cytosine, thymine, and uracil—it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical functionality, has established the pyrimidine ring as a "privileged scaffold." Its hydrogen-bonding capacity and π-stacking potential allow for robust interactions with a multitude of biological targets.[3] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5]

Within this broad class, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of targeted therapeutics, especially kinase inhibitors. This guide provides a comprehensive overview of the modern discovery workflow for novel pyrimidine-4-carboxamide derivatives, from rational design and synthesis to biological evaluation and lead optimization, grounded in the principles of scientific integrity and field-proven insights.

Part 1: Rational Design and Synthesis of the Core Scaffold

The journey begins with the molecule itself. The design and efficient synthesis of a diverse library of derivatives are paramount to a successful discovery campaign. The causality behind our synthetic choices is driven by the need to systematically explore the chemical space around the core scaffold to identify key structure-activity relationships (SAR).

Design Strategy: Interrogating the Chemical Space

The pyrimidine-4-carboxamide scaffold offers several vectors for chemical modification, each capable of profoundly influencing biological activity, selectivity, and pharmacokinetic properties. Our design strategy is typically focused on systematically altering substituents at three key positions:

-

The C2-Position: Often a key interaction point with the hinge region of kinases, this position is critical for anchoring the molecule in the ATP-binding pocket. Small, hydrogen-bond-accepting or -donating groups are frequently explored here.

-

The C5 and C6-Positions: These positions project into the solvent-exposed region or deeper into the binding pocket. Modifications here can enhance potency, tune selectivity against off-target kinases, and improve physicochemical properties like solubility.

-

The Carboxamide (R-group): The substituent on the amide nitrogen can be tailored to form additional interactions, occupy hydrophobic pockets, or improve cell permeability.

The initial design is often guided by computational modeling and knowledge of the target's binding site. For instance, in designing kinase inhibitors, the goal is to mimic the adenine portion of ATP to engage with the hinge region while using other substituents to achieve selectivity over other kinases.[6][7]

General Synthetic Workflow

The construction of the pyrimidine-4-carboxamide core is typically achieved through a multi-step sequence that begins with a cyclocondensation reaction. A common and robust approach involves the reaction of a β-ketoester or a similar 1,3-dielectrophile with an amidine derivative, followed by functionalization and amide coupling.

Caption: A generalized workflow for the synthesis of pyrimidine-4-carboxamide derivatives.

Experimental Protocol: Representative Synthesis of a 4-Anilinopyrimidine-5-carboxamide Derivative

This protocol outlines a self-validating system for synthesizing a key intermediate. Each step includes purification and characterization to ensure the integrity of the material proceeding to the next stage. This methodology is adapted from established procedures for synthesizing pyrimidine scaffolds.[8][9][10]

Step 1: Synthesis of Ethyl 2-(dimethylamino)-4-hydroxypyrimidine-5-carboxylate

-

Materials: Diethyl ethoxymethylenemalonate (EMME), N,N-dimethylguanidine sulfate, Sodium ethoxide (NaOEt), Ethanol.

-

Procedure: a. Dissolve N,N-dimethylguanidine sulfate (1.0 eq) in a 21% NaOEt in ethanol solution under an inert nitrogen atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the solution. d. Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. e. Monitor reaction completion via Thin Layer Chromatography (TLC). f. Cool the mixture to room temperature and neutralize with acetic acid. g. Remove the solvent under reduced pressure. The resulting solid is purified by recrystallization from ethanol to yield the pyrimidine core.

-

Validation: Confirm structure and purity using ¹H NMR and LC-MS.

Step 2: Chlorination to Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate

-

Materials: Product from Step 1, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA).

-

Procedure: a. Suspend the product from Step 1 (1.0 eq) in POCl₃ (5.0 eq). b. Add DIPEA (1.2 eq) dropwise at 0°C. c. Heat the mixture to 100°C for 3 hours. d. Cool the reaction and carefully pour it onto crushed ice. e. Extract the product with ethyl acetate. f. Wash the organic layer with saturated sodium bicarbonate solution, then brine. g. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography.

-

Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

Step 3: Nucleophilic Aromatic Substitution and Hydrolysis

-

Materials: Product from Step 2, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline), Lithium hydroxide (LiOH), THF/Water.

-

Procedure: a. Dissolve the chloro-pyrimidine from Step 2 (1.0 eq) and the desired aniline (1.1 eq) in 2-propanol. b. Heat to reflux for 4 hours. c. Cool and concentrate. The resulting solid is the ethyl ester intermediate. d. Dissolve this intermediate in a 3:1 mixture of THF and water. e. Add LiOH (2.0 eq) and stir at 40°C for 2 hours. f. Acidify the mixture with 1N HCl to precipitate the carboxylic acid. g. Filter the solid, wash with water, and dry under vacuum.

-

Validation: Confirm structure via ¹H NMR and verify mass with LC-MS.

Step 4: Amide Coupling

-

Materials: Carboxylic acid from Step 3, desired amine (e.g., cyclopropylamine), HATU, DIPEA, DMF.

-

Procedure: a. Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir for 10 minutes at room temperature. c. Add the desired amine (1.2 eq). d. Stir at room temperature for 12-18 hours. e. Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine. f. Dry the organic layer and concentrate. Purify the final compound via flash chromatography or preparative HPLC.

-

Validation: Confirm final structure, purity (>95%), and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation and Target Validation

With a library of purified compounds in hand, the next phase is to assess their biological activity. For pyrimidine-4-carboxamides, a primary focus is often on protein kinases due to their frequent role as ATP-competitive inhibitors.[11]

Target-Based Screening: In Vitro Kinase Inhibition

The initial evaluation of newly synthesized compounds is typically performed using an in vitro biochemical assay to determine their direct inhibitory effect on the target kinase.[11] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12][13] Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[14]

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay (e.g., ADP-Glo™).

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[14]

-

Materials:

-

Corresponding kinase substrate peptide.

-

ATP, MgCl₂, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Test Compounds (serially diluted in 100% DMSO).

-

Positive Control Inhibitor (e.g., Staurosporine).[14]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Procedure: a. Compound Plating: Dispense 1 µL of serially diluted test compound, positive control, or DMSO (vehicle control) into wells of a 384-well plate. b. Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in Kinase Assay Buffer. Add 5 µL to each well. c. Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase. d. Reaction Initiation: Prepare a master mix of ATP in Kinase Assay Buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near its Kₘ for the specific kinase. e. Kinase Reaction: Incubate at 30°C for 60 minutes. f. ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. g. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature. h. Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis & Validation: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. b. Plot the signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value. d. Self-Validation: The assay is validated by the performance of the controls. The Z'-factor between the positive (no inhibition) and negative (full inhibition) controls should be ≥ 0.5 for a robust assay.

Cellular Assays: Assessing Antiproliferative Activity

A potent compound in a biochemical assay must also be effective in a cellular context. Antiproliferative assays using cancer cell lines are a critical next step.[16] These assays determine a compound's ability to inhibit cell growth and provide an IC₅₀ value in a more biologically relevant environment.

Table 1: Representative Antiproliferative Activity of Novel Thiopyrano[4,3-d]pyrimidine-4-carboxamide Derivatives Data adapted from studies on similar scaffolds.[15]

| Compound ID | R1 Group | R2 Group | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |

| 11a | Phenyl | 4-Fluorophenyl | 5.87 | 8.42 | 6.15 |

| 11b | Phenyl | 4-Chlorophenyl | 4.12 | 6.88 | 5.03 |

| 11c | Phenyl | 4-Bromophenyl | 3.54 | 5.21 | 4.18 |

| 12a | Pyridin-2-yl | 4-Fluorophenyl | 2.19 | 3.45 | 2.89 |

| 12b | Pyridin-2-yl | 4-Chlorophenyl | 1.05 | 2.76 | 1.98 |

Part 3: SAR, Lead Optimization, and Mechanistic Insights

The data from biochemical and cellular assays fuel an iterative cycle of design, synthesis, and testing to optimize the initial "hit" into a "lead" compound.

Structure-Activity Relationship (SAR) Analysis

SAR analysis connects specific structural modifications to changes in biological potency.[2][17] From Table 1, a preliminary SAR can be deduced:

-

Effect of R1: Replacing the phenyl group (series 11) with a pyridin-2-yl group (series 12) generally increases potency across all cell lines, suggesting a favorable interaction for the pyridine nitrogen.

-

Effect of R2: For both series, there is a clear trend in potency based on the halogen at the 4-position of the phenyl ring: F < Cl < Br. This suggests that a larger, more polarizable substituent is beneficial for activity.

These insights directly inform the next round of synthetic efforts. For example, one might explore other heteroaromatics at the R1 position or different substituents at the R2 position to further enhance potency.

Case Study: Modulating a Signaling Pathway

To be a viable drug candidate, a compound must not only inhibit its target but also modulate the downstream signaling pathway responsible for the disease pathology. Pyrimidine derivatives have been successfully developed to target critical pathways in various diseases.

One such example is the Bone Morphogenetic Protein 2 (BMP2) signaling pathway, which is crucial for bone formation. Novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating this pathway.[18]

Caption: Activation of the BMP2/SMAD1 signaling pathway by a bone anabolic pyrimidine derivative.[18]

This demonstrates the ultimate goal: developing a compound that elicits a specific, desired biological response by modulating a key disease-relevant pathway.

Conclusion and Future Perspectives